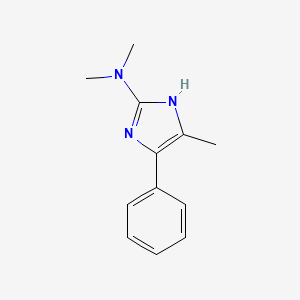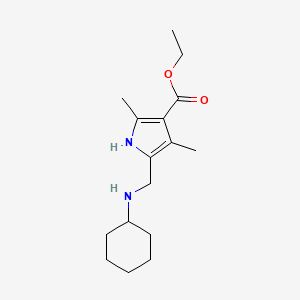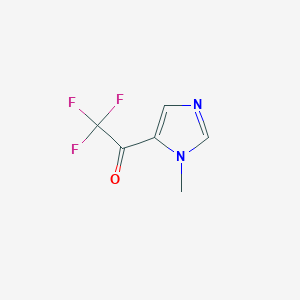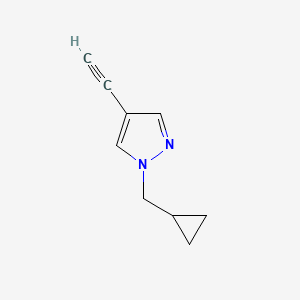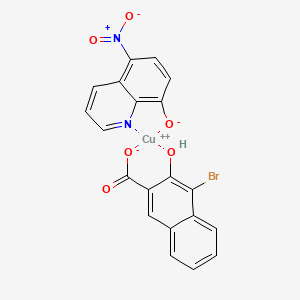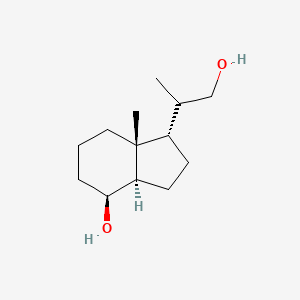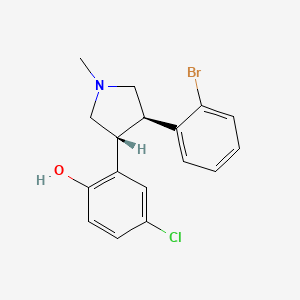
2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a bromophenyl group and a chlorophenol group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl and chlorophenol groups. Common reagents used in these reactions include bromine, chlorophenol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((3R,4R)-4-(2-chlorophenyl)-1-methylpyrrolidin-3-yl)-4-bromophenol
- 2-((3R,4R)-4-(2-fluorophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol
- 2-((3R,4R)-4-(2-iodophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol
Uniqueness
The uniqueness of 2-((3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl)-4-chlorophenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.
Properties
Molecular Formula |
C17H17BrClNO |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
2-[(3R,4R)-4-(2-bromophenyl)-1-methylpyrrolidin-3-yl]-4-chlorophenol |
InChI |
InChI=1S/C17H17BrClNO/c1-20-9-14(12-4-2-3-5-16(12)18)15(10-20)13-8-11(19)6-7-17(13)21/h2-8,14-15,21H,9-10H2,1H3/t14-,15-/m0/s1 |
InChI Key |
NXKADSGVHJFCNG-GJZGRUSLSA-N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3Br |
Canonical SMILES |
CN1CC(C(C1)C2=C(C=CC(=C2)Cl)O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



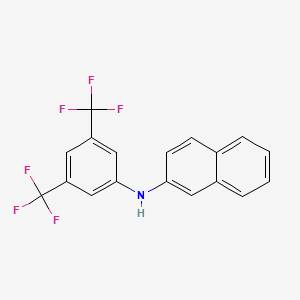
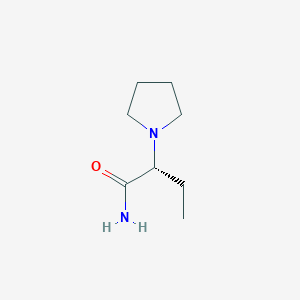
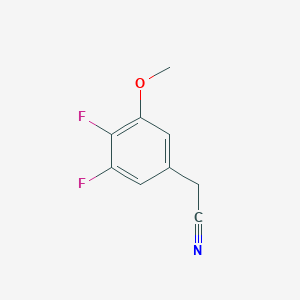
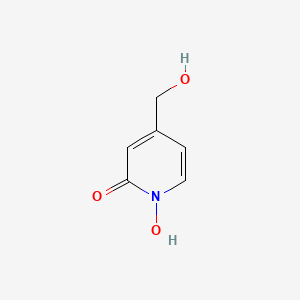
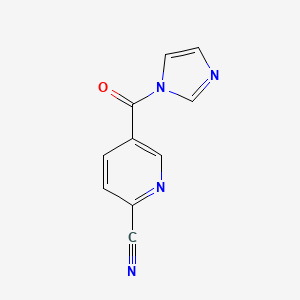
![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)
